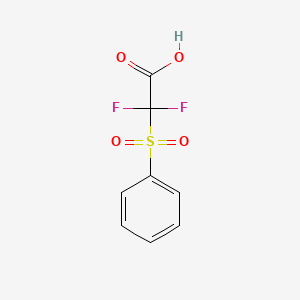
Difluoro(phenylsulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(phenylsulfonyl)acetic acid is a chemical compound characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(phenylsulfonyl)acetic acid typically involves the introduction of fluorine atoms into an acetic acid derivative. One common method involves the use of difluoro-chloromethane as a starting material, which undergoes nucleophilic substitution reactions to introduce the fluorine atoms. The reaction conditions often require the presence of a strong base and a suitable solvent, such as acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as hydrolytic oxidation, acidification, and rectification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenylsulfonyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of difluoro(phenylsulfonyl)methanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Difluoro(phenylsulfonyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the production of fluorinated intermediates for various industrial processes.
Mechanism of Action
The mechanism by which difluoro(phenylsulfonyl)acetic acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the phenylsulfonyl group.
Trifluoroacetic acid: Contains three fluorine atoms but no phenylsulfonyl group.
Fluoroacetic acid: Contains only one fluorine atom and no phenylsulfonyl group.
Uniqueness
Difluoro(phenylsulfonyl)acetic acid is unique due to the presence of both fluorine atoms and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both fluorine and sulfonyl functionalities are desired .
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-8(10,7(11)12)15(13,14)6-4-2-1-3-5-6/h1-5H,(H,11,12) |
InChI Key |
YOAPFRAMLPSSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




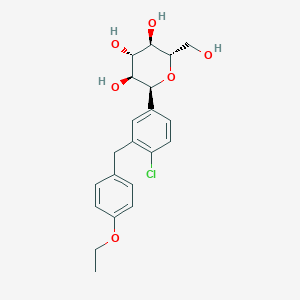
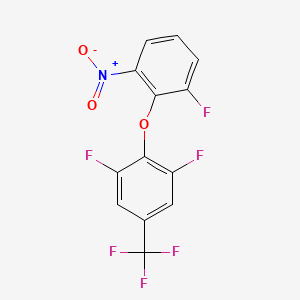
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
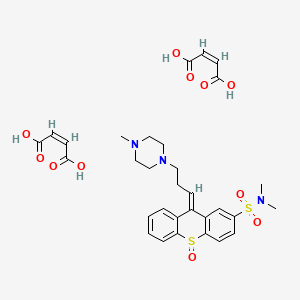
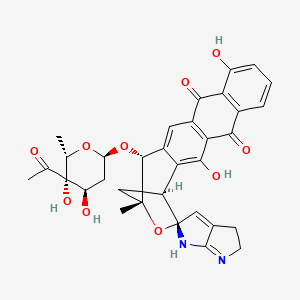
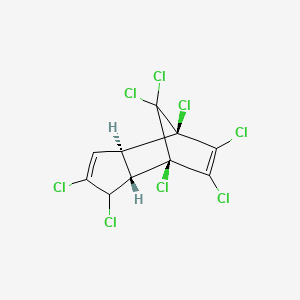
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

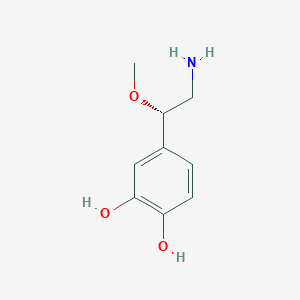
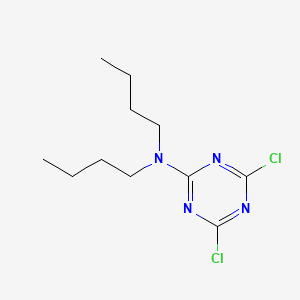
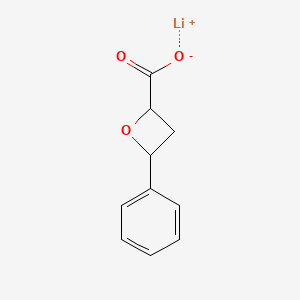
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
